ABI-274 is a novel, small molecule inhibitor of tubulin polymerization that binds to the colchicine-binding site of tubulin. [, , , ] It belongs to the 2-aryl-4-benzoyl-imidazole (ABI) family of compounds, which were developed as part of an effort to identify orally bioavailable antitubulin agents with improved pharmacokinetic properties compared to earlier compounds like SMART-H (4-(3, 4, 5-trimethoxybenzoyl)-2-phenyl-thiazole). [, ] ABI-274 has shown promising anticancer activity in preclinical studies against various cancer cell lines, including melanoma, breast cancer, and others. [, , , ]
Although the specific synthesis of ABI-274 is not explicitly detailed in the provided papers, they suggest that it was synthesized through structural modification of an earlier lead compound, SMART-H. [, ] This modification involved replacing the thiazole ring in SMART-H with an imidazole ring and introducing a p-tolyl group at the 2-position of the imidazole. [, ] Further details about the specific synthetic steps, reagents, and conditions employed would require consulting additional literature.
ABI-274's molecular structure consists of a central imidazole ring connected to two aromatic rings: a 3,4,5-trimethoxyphenyl ring via a carbonyl linker and a p-tolyl ring at the 2-position of the imidazole. [] The crystal structure of ABI-274 complexed with tubulin has been solved, confirming its direct binding to the colchicine site. []
ABI-274 exerts its anticancer effects by binding to the colchicine-binding site of tubulin, a protein crucial for microtubule formation. [, , , ] This binding inhibits tubulin polymerization, thereby disrupting microtubule dynamics. [, , , ] Microtubules play a critical role in various cellular processes, including cell division, intracellular transport, and maintenance of cell shape. By disrupting microtubule function, ABI-274 effectively inhibits cancer cell proliferation and induces apoptosis. [, , , ]
Anticancer agent: ABI-274 has demonstrated potent anticancer activity against various cancer cell lines, including melanoma, breast cancer, and others, highlighting its potential as a chemotherapeutic agent. [, , , ] It inhibits the proliferation of cancer cells, induces apoptosis, and suppresses tumor growth in vivo. [, , , ]
Overcoming drug resistance: ABI-274 has shown promise in overcoming acquired resistance to other anticancer drugs, particularly in melanoma. [, , ] Studies demonstrate that combining ABI-274 with vemurafenib, a BRAF inhibitor, effectively targets vemurafenib-resistant melanoma cells and inhibits tumor growth in vivo. [, ] This synergistic effect arises from the combined targeting of different cell cycle phases and signaling pathways. [, ]
Targeting triple-negative breast cancer (TNBC): Research indicates that ABI-274 and its analogs, such as CH-II-77, exhibit potent activity against TNBC cells, including those resistant to paclitaxel, a commonly used chemotherapy drug. []
Inhibiting tumor angiogenesis: Studies suggest that ABI-274 can disrupt tumor angiogenesis, further contributing to its anticancer effects. [] By inhibiting the formation of new blood vessels within tumors, ABI-274 may limit tumor growth and metastasis.
CAS No.: 5516-88-1
CAS No.: 76663-30-4
CAS No.: 2508-19-2
CAS No.:
CAS No.: 2488-84-8
CAS No.: 876657-17-9